3-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS No.: 313500-44-6
Cat. No.: VC4625268
Molecular Formula: C17H13BrN2O2S
Molecular Weight: 389.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 313500-44-6 |
|---|---|
| Molecular Formula | C17H13BrN2O2S |
| Molecular Weight | 389.27 |
| IUPAC Name | 3-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C17H13BrN2O2S/c1-22-15-8-3-2-7-13(15)14-10-23-17(19-14)20-16(21)11-5-4-6-12(18)9-11/h2-10H,1H3,(H,19,20,21) |
| Standard InChI Key | MHOFZOHTCXWIBS-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Br |
Introduction
The compound 3-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic molecule that belongs to the benzamide class, incorporating a thiazole ring. Despite the lack of specific literature directly referencing this compound, understanding its structure and potential applications can be inferred from similar compounds and general principles of organic chemistry.
Synthesis
The synthesis of similar benzamide compounds typically involves the reaction of a benzoyl chloride with an amine. For 3-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, the synthesis might involve:
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Preparation of the Thiazole Ring: This could involve condensation reactions between appropriate precursors to form the thiazole ring.
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Coupling with Benzoyl Chloride: The thiazole derivative would then be coupled with 3-bromobenzoyl chloride in the presence of a base.
Potential Applications
While specific applications for 3-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide are not documented, compounds with similar structures have shown promise in various fields:
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Antimicrobial Activity: Thiazole derivatives have been explored for their antimicrobial properties, as seen in studies involving similar compounds .
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Pharmacological Activities: Benzamide derivatives are often studied for their potential in drug development, including anticancer and anti-inflammatory activities .
Research Findings and Future Directions
Given the lack of direct research findings on 3-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide, future studies could focus on:
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Biological Activity Screening: Evaluating the compound for antimicrobial, anticancer, or anti-inflammatory activities.
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Molecular Modeling: Using computational tools to predict potential binding sites and interactions with biological targets.
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